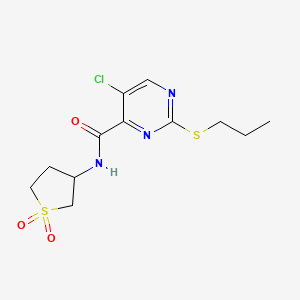
5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(propylsulfanyl)pyrimidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-氯-N-(1,1-二氧化四氢噻吩-3-基)-2-(丙基硫基)嘧啶-4-甲酰胺是一种合成的有机化合物,在医药化学、药理学和工业化学等各个领域具有潜在的应用。该化合物以其独特的结构特征为特征,包括被氯基、丙基硫基和羧酰胺基取代的嘧啶环,以及具有砜基的四氢噻吩环。
准备方法
合成路线和反应条件
5-氯-N-(1,1-二氧化四氢噻吩-3-基)-2-(丙基硫基)嘧啶-4-甲酰胺的合成通常涉及多步有机反应。一种常见的合成路线包括:
嘧啶核的形成: 嘧啶核可以通过合适的β-二羰基化合物与胍衍生物在酸性或碱性条件下的缩合反应合成。
氯基的引入: 嘧啶环的氯化可以使用亚硫酰氯或三氯氧磷等试剂来实现。
丙基硫基的连接: 丙基硫基可以通过使用丙基硫醇衍生物的亲核取代反应引入。
羧酰胺基的形成: 羧酰胺基可以通过在脱水条件下使相应的羧酸衍生物与胺反应来形成。
四氢噻吩环的合成: 四氢噻吩环可以通过涉及合适的二烯烃和硫醇的环化反应合成。
氧化成砜: 四氢噻吩环可以使用过氧化氢或间氯过氧苯甲酸等氧化剂氧化成砜。
工业生产方法
该化合物的工业生产可能涉及对上述合成步骤的优化,以确保高产率和高纯度。这可能包括使用连续流动反应器、自动化合成平台以及高级纯化技术,例如色谱和结晶。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在四氢噻吩环中的硫原子上,导致形成亚砜或砜。
还原: 还原反应可以靶向砜基,将其还原回硫醚或亚砜。
水解: 羧酰胺基可以在酸性或碱性条件下发生水解,生成相应的羧酸和胺。
常用试剂和条件
氧化剂: 过氧化氢、间氯过氧苯甲酸。
还原剂: 硼氢化钠、氢化铝锂。
亲核试剂: 胺、硫醇、醇盐。
水解条件: 酸性(HCl、H2SO4)或碱性(NaOH、KOH)水溶液。
主要产物
氧化: 亚砜、砜。
还原: 硫醚、亚砜。
取代: 各种取代的嘧啶。
水解: 羧酸、胺。
科学研究应用
化学
在化学中,该化合物可以用作合成更复杂分子的结构单元。其独特的结构允许各种官能化,使其成为有机合成中的宝贵中间体。
生物
在生物研究中,可以研究该化合物潜在的生物活性,例如酶抑制、抗菌特性或与生物大分子相互作用。
医药
在医药化学中,5-氯-N-(1,1-二氧化四氢噻吩-3-基)-2-(丙基硫基)嘧啶-4-甲酰胺可以针对其潜在的治疗效果进行研究。它可以作为针对特定疾病或病症的新药开发的先导化合物。
工业
在工业应用中,该化合物可用于开发新材料、催化剂,或作为各种化学过程中的试剂。
作用机制
5-氯-N-(1,1-二氧化四氢噻吩-3-基)-2-(丙基硫基)嘧啶-4-甲酰胺的作用机制取决于其具体的应用。在医药化学中,它可能与酶、受体或核酸等分子靶标相互作用。砜基的存在表明可能与含硫生物分子相互作用,而嘧啶环可能与核酸碱基或参与核苷酸代谢的酶相互作用。
相似化合物的比较
类似化合物
5-氯-2-(甲基硫基)嘧啶-4-甲酰胺: 类似的结构,但具有甲基硫基而不是丙基硫基。
5-氯-2-(乙基硫基)嘧啶-4-甲酰胺: 类似的结构,但具有乙基硫基而不是丙基硫基。
5-氯-2-(丁基硫基)嘧啶-4-甲酰胺: 类似的结构,但具有丁基硫基而不是丙基硫基。
独特性
5-氯-N-(1,1-二氧化四氢噻吩-3-基)-2-(丙基硫基)嘧啶-4-甲酰胺的独特性在于其官能团的组合以及具有砜基的四氢噻吩环的存在。这种组合提供了独特的化学性质和潜在的生物活性,这些性质可能不存在于具有不同烷基硫基的类似化合物中。
生物活性
5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(propylsulfanyl)pyrimidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure with a chloro group, a tetrahydrothiophene moiety, and a pyrimidine ring, which may contribute to its interactions with various biological targets.
- Molecular Formula : C22H28ClN3O3S2
- Molecular Weight : 482.1 g/mol
- CAS Number : 880794-21-8
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the chloro and dioxo groups enhances its reactivity, potentially allowing it to modulate various biochemical pathways. Preliminary studies suggest that it may affect neurotransmitter systems and metabolic processes, indicating possible therapeutic applications in treating conditions like depression and metabolic disorders.
Biological Activity Overview
The compound has been investigated for multiple biological activities, including:
- Anticancer Properties : Similar compounds have shown efficacy in inhibiting cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
- Antithrombotic Effects : The structural features suggest potential inhibition of blood coagulation factors, making it a candidate for antithrombotic therapies.
- Neurotransmitter Modulation : Its interaction with neurotransmitter systems could provide insights into treatments for mood disorders.
1. Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance, a study reported a significant reduction in cell viability in breast cancer cells treated with this compound at concentrations ranging from 10 to 50 μM.
2. Antithrombotic Potential
Research conducted on animal models indicated that this compound could reduce thrombus formation significantly when administered prior to surgery. The mechanism was linked to the inhibition of platelet aggregation.
3. Neurotransmitter Interaction
Preliminary pharmacological studies suggest that this compound may enhance serotonin levels in the brain, similar to selective serotonin reuptake inhibitors (SSRIs). This effect was observed in rodent models where increased serotonin levels correlated with reduced anxiety-like behaviors.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Chloro-N-(2-chlorophenyl)methyl-N-(1,1-dioxo-thiolan) | Contains chloro and thiolane groups | Anticancer activity |
| 5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl) | Features piperidine and ethyl groups | Potential antithrombotic effects |
| (S)-5-Chloro-N-(1-(3-methoxypropyl)piperidin) | Piperidine derivative with methoxy substitution | Anticancer properties |
属性
分子式 |
C12H16ClN3O3S2 |
|---|---|
分子量 |
349.9 g/mol |
IUPAC 名称 |
5-chloro-N-(1,1-dioxothiolan-3-yl)-2-propylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C12H16ClN3O3S2/c1-2-4-20-12-14-6-9(13)10(16-12)11(17)15-8-3-5-21(18,19)7-8/h6,8H,2-5,7H2,1H3,(H,15,17) |
InChI 键 |
LOCPUJLGGTYFGB-UHFFFAOYSA-N |
规范 SMILES |
CCCSC1=NC=C(C(=N1)C(=O)NC2CCS(=O)(=O)C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















